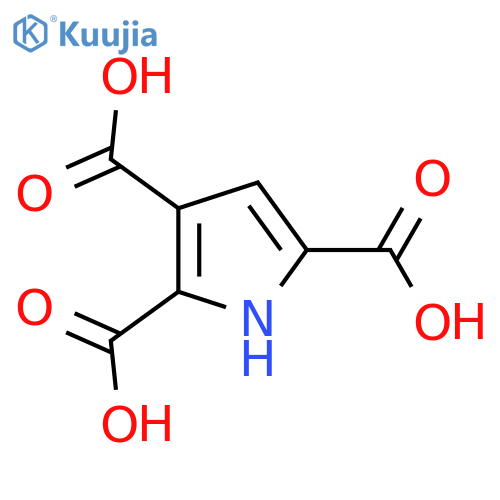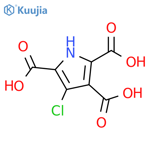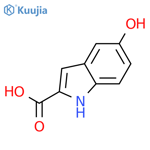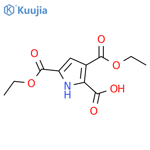- Pyrrolecarboxylic acids. I. 2,3,5-Pyrroletricarboxylic acid, Gazzetta Chimica Italiana, 1953, 83, 239-51
Cas no 945-32-4 (Pyrrole-2,3,5-tricarboxylic Acid)

Pyrrole-2,3,5-tricarboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrole-2,3,5-tricarboxylic acid
- Pyrrole-2,3,5-tricarboxylic Acid
- 2,3,5-Ptca
- CL4522
- Pyrrol-2,3,5-tricarbonsaeure
- WT1338
- Pyrrole-2,3,5-tricarboxylic acid (6CI, 7CI, 8CI)
- 1H-Pyrrole-2,3,5-tricarboxylicacid
- SCHEMBL436330
- Pyrrole-2,3,5-tricarboxylicacid
- AS-45977
- DTXSID10241508
- MFCD09991933
- CS-0139651
- DTXCID70163999
- DB-291418
- SB62313
- AKOS006321511
- 945-32-4
-
- MDL: MFCD09991933
- インチ: 1S/C7H5NO6/c9-5(10)2-1-3(6(11)12)8-4(2)7(13)14/h1,8H,(H,9,10)(H,11,12)(H,13,14)
- InChIKey: UGSAVTSXHXRENH-UHFFFAOYSA-N
- ほほえんだ: O=C(C1NC(C(O)=O)=C(C(O)=O)C=1)O
計算された属性
- せいみつぶんしりょう: 199.01200
- どういたいしつりょう: 199.012
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 128A^2
- 疎水性パラメータ計算基準値(XlogP): 0
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.9±0.1 g/cm3
- ふってん: 644.5±55.0 °C at 760 mmHg
- フラッシュポイント: 343.6±31.5 °C
- 屈折率: 1.717
- PSA: 127.69000
- LogP: 0.10930
- じょうきあつ: 0.0±2.0 mmHg at 25°C
Pyrrole-2,3,5-tricarboxylic Acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Room temperature
Pyrrole-2,3,5-tricarboxylic Acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Pyrrole-2,3,5-tricarboxylic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P997885-5mg |
Pyrrole-2,3,5-tricarboxylic Acid |
945-32-4 | 5mg |
$ 244.00 | 2023-09-06 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD306071-250mg |
Pyrrole-2,3,5-tricarboxylic Acid |
945-32-4 | 97% | 250mg |
¥1764.0 | 2024-04-17 | |
| Alichem | A109005481-250mg |
Pyrrole-2,3,5-tricarboxylic Acid |
945-32-4 | 95% | 250mg |
$525.28 | 2023-08-31 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-476901A-50 mg |
Pyrrole-2,3,5-tricarboxylic Acid, |
945-32-4 | 50mg |
¥21,059.00 | 2023-07-11 | ||
| Chemenu | CM295457-250mg |
Pyrrole-2,3,5-tricarboxylic Acid |
945-32-4 | 95%+ | 250mg |
$316 | 2024-07-19 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-476901-5 mg |
Pyrrole-2,3,5-tricarboxylic Acid, |
945-32-4 | 5mg |
¥2,933.00 | 2023-07-11 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P931577-50mg |
Pyrrole-2,3,5-tricarboxylic Acid |
945-32-4 | 97% | 50mg |
¥914.40 | 2022-08-31 | |
| 1PlusChem | 1P006AH6-250mg |
1H-Pyrrole-2,3,5-tricarboxylicacid |
945-32-4 | 97% | 250mg |
$198.00 | 2025-02-21 | |
| abcr | AB308396-1g |
Pyrrole-2,3,5-tricarboxylic acid, 97%; . |
945-32-4 | 97% | 1g |
€902.70 | 2024-06-08 | |
| Ambeed | A394241-50mg |
Pyrrole-2,3,5-tricarboxylic Acid |
945-32-4 | 97% | 50mg |
$141.0 | 2025-02-26 |
Pyrrole-2,3,5-tricarboxylic Acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Physico-chemical evaluation of rationally designed melanins as novel nature-inspired radioprotectors, PLoS One, 2009, 4(9),
ごうせいかいろ 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
- Novel synthesis of [13C4,15N]1H-pyrrole-2,3,5-tricarboxylic acid: an important biomarker for melatonin metabolism, Journal of Labelled Compounds and Radiopharmaceuticals, 2010, 53(2), 73-77
ごうせいかいろ 4
- New pyrrole acids by oxidative degradation of eumelanins with hydrogen peroxide. Further hints to the mechanism of pigment breakdown, Tetrahedron, 1996, 52(26), 8775-8780
ごうせいかいろ 5
- Studies related to the chemistry of melanins. VIII. Pyrrole-carboxylic acids formed by oxidation or hydrolysis of melanins derived from 3,4-dihydroxyphenethylamine or (+-)-3,4-dihydroxyphenylalanine, Journal of the Chemical Society [Section] C: Organic, 1970, (8), 1128-34
ごうせいかいろ 6
Pyrrole-2,3,5-tricarboxylic Acid Raw materials
- 1H-Pyrrole-2,3,5-tricarboxylic acid, 4-chloro-
- 5,6-Dihydroxyindole
- 1H-Pyrrole-2,3,5-tricarboxylic acid, 3,5-diethyl ester
- 5-Hydroxyindole-2-carboxylic acid
Pyrrole-2,3,5-tricarboxylic Acid Preparation Products
Pyrrole-2,3,5-tricarboxylic Acid 関連文献
-
F. Binns,R. F. Chapman,N. C. Robson,G. A. Swan,A. Waggott J. Chem. Soc. C 1970 1128
-
Wen Song,Haoyue Yang,Song Liu,Huahua Yu,Dan Li,Pengcheng Li,Ronge Xing J. Mater. Chem. B 2023 11 7528
-
G. A. Swan,A. Waggott J. Chem. Soc. C 1970 1409
-
4. Color measurement of the animal integument predicts the content of specific melanin formsIsmael Galván,Kazumasa Wakamatsu RSC Adv. 2016 6 79135
-
R. F. Chapman,A. Percival,G. A. Swan J. Chem. Soc. C 1970 1664
-
William M. Gilliland,Nicole R. White,Bryan H. Yam,Joseph N. Mwangi,Heather M. A. Prince,Ann Marie Weideman,Angela D. M. Kashuba,Elias P. Rosen Analyst 2020 145 4540
-
Ismael Galván,Javier Cerezo,Alberto Jorge,Kazumasa Wakamatsu Integr. Biol. 2018 10 464
-
Pengfei Jiang,Andrew Choi,Katelyn E. Swindle-Reilly Nanoscale 2020 12 17298
-
Lisa Eisenbeiss,Tina M. Binz,Markus R. Baumgartner,Thomas Kraemer,Andrea E. Steuer Analyst 2020 145 6586
-
G. A. Swan,A. Waggott J. Chem. Soc. C 1970 285
Pyrrole-2,3,5-tricarboxylic Acidに関する追加情報
Exploring the Versatile Applications and Properties of Pyrrole-2,3,5-tricarboxylic Acid (CAS No. 945-32-4)
Pyrrole-2,3,5-tricarboxylic Acid (CAS No. 945-32-4) is a highly functionalized organic compound that has garnered significant attention in recent years due to its unique chemical structure and wide-ranging applications. As a derivative of pyrrole, this tricarboxylic acid exhibits remarkable properties that make it invaluable in fields such as pharmaceuticals, materials science, and organic synthesis. Researchers and industry professionals are increasingly interested in understanding its synthesis methods, chemical reactivity, and potential for drug development.
The molecular structure of Pyrrole-2,3,5-tricarboxylic Acid features three carboxyl groups attached to a pyrrole ring, creating a versatile platform for further chemical modifications. This characteristic has led to its exploration as a building block for more complex molecules. Recent studies have focused on its potential in creating biodegradable polymers, a topic of great interest in the context of environmental sustainability and the global push for green chemistry solutions. The compound's ability to form stable coordination complexes also makes it promising for metal-organic frameworks (MOFs) research.
In the pharmaceutical realm, Pyrrole-2,3,5-tricarboxylic Acid derivatives are being investigated for their potential biological activities. The scientific community is particularly interested in how modifications to its structure might yield compounds with enhanced bioavailability or specific target binding capabilities. These investigations align with current trends in personalized medicine and the search for novel therapeutic agents against various health conditions.
The synthesis of Pyrrole-2,3,5-tricarboxylic Acid typically involves multi-step organic reactions, with researchers constantly optimizing procedures for better yield and purity. Modern techniques such as microwave-assisted synthesis and flow chemistry approaches are being applied to improve the production process. These advancements address the growing demand for cost-effective and scalable manufacturing methods in the chemical industry.
Analytical characterization of Pyrrole-2,3,5-tricarboxylic Acid employs various techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide crucial insights into its molecular structure and purity, which are essential for quality control in research and industrial applications. The compound's solubility properties and stability under different conditions are also important parameters being studied to expand its utility.
Recent patent literature reveals growing commercial interest in Pyrrole-2,3,5-tricarboxylic Acid and its derivatives, particularly in the development of advanced materials and specialty chemicals. The compound's potential in electronic materials and energy storage applications aligns with current technological trends toward renewable energy solutions and more efficient electronic devices.
From a regulatory perspective, Pyrrole-2,3,5-tricarboxylic Acid is generally regarded as safe for research purposes when handled according to standard laboratory protocols. However, as with all chemicals, proper safety measures and waste disposal procedures must be followed. The compound's environmental impact and degradation pathways are subjects of ongoing research to ensure its sustainable use.
The future research directions for Pyrrole-2,3,5-tricarboxylic Acid appear promising, with potential applications in nanotechnology, catalysis, and bioconjugation techniques. Its role in supramolecular chemistry is particularly intriguing, as scientists explore ways to harness its multiple functional groups for creating complex molecular architectures. These developments could lead to breakthroughs in various scientific and industrial fields.
For researchers seeking to work with Pyrrole-2,3,5-tricarboxylic Acid, understanding its storage requirements and handling precautions is essential. The compound typically requires protection from moisture and should be stored in cool, dry conditions to maintain its stability over time. Proper documentation of its physical properties and spectral data facilitates its identification and quality assessment in various applications.
As the scientific community continues to explore the potential of Pyrrole-2,3,5-tricarboxylic Acid, its importance in both academic research and industrial applications is likely to grow. The compound represents an excellent example of how fundamental organic chemistry principles can lead to practical solutions addressing contemporary challenges in materials science, medicine, and environmental technology.
945-32-4 (Pyrrole-2,3,5-tricarboxylic Acid) 関連製品
- 89-00-9(Quinolinic acid)
- 89776-55-6(3,4-Dimethyl-1H-pyrrole-2-carboxylic acid)
- 53636-70-7(6-methylpyridine-2,3-dicarboxylic acid)
- 4513-93-3(3,5-Dimethyl-1H-pyrrole-2-carboxylic acid)
- 53636-65-0(5-Methylpyridine-2,3-dicarboxylic acid)
- 1125-32-2(1H-Pyrrole-2,3-dicarboxylic acid)
- 339155-13-4(2,3-Pyridinedicarboxylic acid)
- 1030520-58-1(4-(Ethylthio)-1,3,5-triazin-2-amine)
- 2023706-16-1(benzyl N-(3-iodo-5-methylphenyl)carbamate)
- 75825-49-9(2-(Diethylamino)-4-pyrimidinecarbonitrile)




